molecular formula C27H24O3 B5235911 1,2,4-tris(phenoxymethyl)benzene

1,2,4-tris(phenoxymethyl)benzene

Cat. No.: B5235911
M. Wt: 396.5 g/mol
InChI Key: MCWBGCDKTIXFHI-UHFFFAOYSA-N
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Description

1,2,4-tris(phenoxymethyl)benzene is an organic compound characterized by a benzene ring substituted with three phenoxymethyl groups at the 1, 2, and 4 positions

Scientific Research Applications

1,2,4-tris(phenoxymethyl)benzene has several applications in scientific research, including:

    Materials Science: Used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research:

    Catalysis: Used in the development of novel catalysts for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-tris(phenoxymethyl)benzene typically involves the reaction of 1,2,4-tris(bromomethyl)benzene with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2,4-tris(phenoxymethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The phenoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the phenoxymethyl groups to hydroxymethyl groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of phenoxyacetic acid derivatives.

    Reduction: Formation of 1,2,4-tris(hydroxymethyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1,2,4-tris(phenoxymethyl)benzene in its applications depends on the specific context. For example, in catalysis, the compound may act as a ligand, coordinating with metal centers to form active catalytic species. In materials science, its structural properties contribute to the formation of materials with desired electronic or optical characteristics.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-tris(phenoxymethyl)benzene: Similar structure but with different substitution pattern, leading to different chemical and physical properties.

    1,2,4-tris(methoxymethyl)benzene: Similar substitution pattern but with methoxy groups instead of phenoxy groups, affecting reactivity and applications.

Uniqueness

1,2,4-tris(phenoxymethyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of phenoxy groups provides opportunities for further functionalization and the development of novel materials and compounds.

Properties

IUPAC Name

1,2,4-tris(phenoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O3/c1-4-10-25(11-5-1)28-19-22-16-17-23(20-29-26-12-6-2-7-13-26)24(18-22)21-30-27-14-8-3-9-15-27/h1-18H,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWBGCDKTIXFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=C(C=C2)COC3=CC=CC=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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